Dibutyl (2-oxo-2-phenylethyl)phosphonate

Description

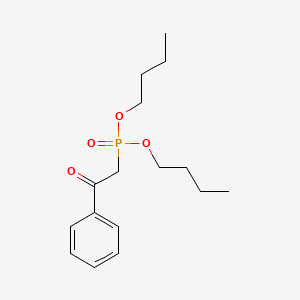

Dibutyl (2-oxo-2-phenylethyl)phosphonate is an organophosphorus compound characterized by a phenacyl (2-oxo-2-phenylethyl) group bonded to a phosphonate moiety with dibutyl ester substituents. Its molecular formula is C₁₄H₂₁O₄P, and it is typically synthesized via the reaction of 2-bromo-1-phenylethanone with trialkyl phosphites (e.g., triethylphosphite or tributylphosphite) under heated conditions (80–100°C) in solvents like acetonitrile . The compound is isolated as a yellow oil with high yields (91% in one protocol) and is characterized by distinct NMR signals, including a phosphorus peak at δ ~25 ppm in ³¹P NMR and carbonyl carbon resonances at δ ~195–200 ppm in ¹³C NMR . Its applications span organic synthesis (e.g., as a Michael acceptor or phosphorylating agent) and materials science, where its interactions with polymers like polyaniline have been explored .

Properties

CAS No. |

1034-94-2 |

|---|---|

Molecular Formula |

C16H25O4P |

Molecular Weight |

312.34 g/mol |

IUPAC Name |

2-dibutoxyphosphoryl-1-phenylethanone |

InChI |

InChI=1S/C16H25O4P/c1-3-5-12-19-21(18,20-13-6-4-2)14-16(17)15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |

InChI Key |

LKHCDZRTGBRUCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(CC(=O)C1=CC=CC=C1)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Dibutoxyphosphinyl)acetophenone typically involves the reaction of acetophenone with dibutoxyphosphinyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for alpha-(Dibutoxyphosphinyl)acetophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Dibutoxyphosphinyl)acetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dibutoxyphosphinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield phosphine oxides, while reduction would produce alcohols.

Scientific Research Applications

Alpha-(Dibutoxyphosphinyl)acetophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(Dibutoxyphosphinyl)acetophenone involves its interaction with specific molecular targets. The dibutoxyphosphinyl group can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Critical Analysis of Divergent Data

- Yield Discrepancies : While dibutyl derivatives generally show high yields (>90%), diisopropyl analogs report lower yields (82%), highlighting the impact of steric effects .

- Tautomerism : clarifies that dibutyl phosphonate (P=O) and dibutyl phosphite (P–OH) exhibit distinct behaviors, with only the phosphonate form stabilizing polyaniline films .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.